molecular formula C13H16N4O3 B2369394 [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate CAS No. 1241275-35-3

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate

Cat. No.: B2369394
CAS No.: 1241275-35-3
M. Wt: 276.296
InChI Key: MIPVGPRUJBPYKG-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyanocyclopentyl group, an oxoethyl linkage, and a pyrazolylacetate moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate typically involves multiple steps, starting with the preparation of the cyanocyclopentylamine precursor This precursor is then reacted with an oxoethylating agent under controlled conditions to form the intermediate compound

Reaction Conditions:

    Temperature: Typically carried out at room temperature to 50°C.

    Solvent: Common solvents include dichloromethane or ethanol.

    Catalysts: Acid or base catalysts may be used to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolylacetate moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxoethyl linkage, converting it into a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups, enhancing the versatility of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate in synthetic chemistry.

Scientific Research Applications

Chemistry

In chemistry, [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives have shown promise in preclinical studies as potential treatments for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • [2-Cyano-2-oxoethyl] pyrazol-1-ylacetate
  • [1-Cyanocyclopentyl] pyrazol-1-ylacetate
  • [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] pyrazol-1-ylpropionate

Uniqueness

What sets [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate apart from similar compounds is its unique combination of functional groups. The presence of both the cyanocyclopentyl and pyrazolylacetate moieties provides a distinct reactivity profile, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse scientific fields highlight its uniqueness and value in research and industry.

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c14-10-13(4-1-2-5-13)16-11(18)9-20-12(19)8-17-7-3-6-15-17/h3,6-7H,1-2,4-5,8-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPVGPRUJBPYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC(=O)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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